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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two G-protein coupled receptor 40

(GPR40) agonists: LY2922083 and fasiglifam (TAK-875). Both compounds were developed for

the treatment of type 2 diabetes mellitus, aiming to enhance glucose-stimulated insulin

secretion (GSIS). While fasiglifam progressed to Phase III clinical trials before being

discontinued due to liver toxicity concerns, LY2922083 represents a structurally distinct

compound from a series of potent and selective GPR40 agonists. This guide synthesizes

available preclinical and clinical data to offer an objective comparison of their performance,

supported by experimental methodologies.

Mechanism of Action: Targeting GPR40 for
Glycemic Control
Both LY2922083 and fasiglifam are agonists of GPR40, also known as Free Fatty Acid

Receptor 1 (FFAR1).[1][2] GPR40 is a G protein-coupled receptor predominantly expressed on

pancreatic β-cells.[1][2] Activation of GPR40 by endogenous long-chain free fatty acids or

synthetic agonists potentiates insulin secretion in a glucose-dependent manner.[1][2] This

glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia,

a common side effect of some other antidiabetic agents.[3]

The signaling cascade initiated by GPR40 activation involves the Gαq protein subunit, leading

to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of
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phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of intracellular calcium (Ca2+), which is a critical step in insulin granule exocytosis.
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Caption: GPR40 signaling pathway initiated by agonist binding.

Preclinical Data Comparison
Direct head-to-head preclinical studies of LY2922083 and fasiglifam are not readily available in

the public domain. However, by comparing data from their respective discovery and

development publications, we can draw some conclusions about their in vitro potency and in

vivo pharmacokinetics.

In Vitro Potency
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Parameter LY2922083 Fasiglifam (TAK-875)

Target Human GPR40 Human GPR40

Assay Calcium Flux Calcium Flux (IP Production)

EC50

Not explicitly stated, but

described as a potent

agonist[1][4]

72 nM[5]

Binding Affinity (Ki)
Not explicitly stated, but part of

a series with high affinity[1]
Not explicitly stated

EC50: Half maximal effective concentration. Ki: Inhibitory constant.

LY2922083 is described as a potent GPR40 agonist, identified from a series of spiropiperidine

and tetrahydroquinoline acid derivatives.[1][4] Fasiglifam has a reported EC50 of 72 nM for

inducing intracellular inositol phosphate (IP) production in CHO cells expressing human

GPR40.[5]

Preclinical Pharmacokinetics in Rats
Parameter LY2922083 Fasiglifam (TAK-875)

Route of Administration Oral (PO) Oral (PO) & Intravenous (IV)

Dose (PO) Not specified in detail 10 mg/kg and 50 mg/kg[6][7]

Cmax (10 mg/kg PO) Not available ~12.4-12.9 µg/mL[6][7]

Tmax (10 mg/kg PO) Not available 1 hour[6]

t1/2 (10 mg/kg PO) Not available ~11.1-11.6 hours[6]

Oral Bioavailability Not specified 85-120%[6][7]

Cmax (5 mg/kg IV) Not available ~8.8-9.2 µg/mL[6][7]

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Half-life.

Pharmacokinetic data for fasiglifam in rats indicates good oral bioavailability and a relatively

long half-life.[6][7] While specific pharmacokinetic parameters for LY2922083 in rats are not
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detailed in the primary publication, the series of compounds to which it belongs underwent

extensive pharmacokinetic characterization.[1]

Clinical Data Comparison
The clinical development of fasiglifam was more advanced than that of LY2922083, providing

more extensive clinical data.

Fasiglifam (TAK-875) Clinical Efficacy and Safety
Fasiglifam demonstrated efficacy in improving glycemic control in patients with type 2 diabetes

in Phase II and III clinical trials.[8][9] In a 24-week, double-blind, placebo-controlled Phase III

trial in Japanese patients, fasiglifam at 25 mg and 50 mg doses significantly reduced HbA1c

levels compared to placebo.[9]

Parameter (24-
week Phase III
study)

Placebo Fasiglifam 25 mg Fasiglifam 50 mg

Number of Patients 67 63 62

Mean Change in

HbA1c from Baseline
+0.16% -0.57% -0.83%

Patients Achieving

HbA1c <6.9%
13.8% 30.2% 54.8%

Incidence of

Hypoglycemia
0% 0% 1.6% (1 patient)

Data from Kaku et al., 2015.[9]

Despite its efficacy, the development of fasiglifam was terminated due to concerns about drug-

induced liver injury.[3][8] In a large cardiovascular outcomes trial, an increased incidence of

elevated liver enzymes (ALT or AST ≥3 times the upper limit of normal) was observed in the

fasiglifam group compared to placebo (2.1% vs. 0.5%).[8] Mechanistic studies suggested that

the formation of a reactive acyl glucuronide metabolite and inhibition of hepatic transporters

might contribute to the observed hepatotoxicity.[10][11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00892
https://www.benchchem.com/product/b608726?utm_src=pdf-body
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://pubmed.ncbi.nlm.nih.gov/25787200/
https://pubmed.ncbi.nlm.nih.gov/25787200/
https://pubmed.ncbi.nlm.nih.gov/25787200/
https://pmlive.com/pharma_news/takeda_pipeline_hit_by_fasiglifam_failure_530941/
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://pubmed.ncbi.nlm.nih.gov/28206647/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LY2922083 Clinical Data
Publicly available clinical trial data for LY2922083 is limited. The primary publication on its

discovery and preclinical development mentions that a related compound from the same series,

LY2922470, was advanced to a clinical study in subjects with type 2 diabetes, providing proof

of concept for this class of GPR40 agonists.[1][4] However, specific clinical efficacy and safety

data for LY2922083 are not detailed in the available literature.

Off-Target Effects
A critical aspect of drug development is ensuring selectivity for the intended target to minimize

off-target effects.

LY2922083: The series of compounds including LY2922083 was specifically designed to

eliminate activity at peroxisome proliferator-activated receptors (PPARs), which are known to

be associated with certain adverse effects.[1] The compounds were tested in PPARα, δ, and

γ binding and functional assays and showed no significant activity.[1]

Fasiglifam (TAK-875): The primary off-target concern that emerged during clinical

development was hepatotoxicity.[3][8] While the exact mechanism is still under investigation,

it is believed to be related to the metabolic fate of the drug and its interaction with liver

transporters, rather than a direct off-target receptor interaction.[10][11][12]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized protocols for key assays used in the evaluation of GPR40

agonists.

Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPR40

activation.
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Cell Preparation Assay Procedure

Seed GPR40-expressing
cells in microplate Incubate overnight Load cells with

calcium-sensitive dye
Add GPR40 agonist

(LY2922083 or Fasiglifam)
Measure fluorescence change

over time (kinetic read)
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Caption: General workflow for a calcium flux assay.

Methodology:

Cell Culture: HEK293 or CHO cells stably expressing human GPR40 are cultured in

appropriate media.

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and

incubated overnight.

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The

plate is incubated in the dark at 37°C for approximately one hour.[13]

Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a

baseline fluorescence reading, the test compound (LY2922083 or fasiglifam) is added to the

wells.

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the

increase in intracellular calcium, is measured kinetically over time.[13]

Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to enhance insulin secretion from pancreatic β-

cells in the presence of high glucose.

Methodology:

Islet Isolation: Pancreatic islets are isolated from mice or rats, or human islets are procured.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b608726?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Calcium_Mobilization_Assay_with_GPR40_FFAR1_Agonists.pdf
https://www.benchchem.com/product/b608726?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Calcium_Mobilization_Assay_with_GPR40_FFAR1_Agonists.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to

establish a basal insulin secretion rate.

Stimulation: The islets are then incubated in a buffer containing either low glucose, high

glucose (e.g., 16.7 mM), or high glucose plus the test compound.

Supernatant Collection: After the incubation period, the supernatant is collected.

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an

enzyme-linked immunosorbent assay (ELISA).

Summary and Conclusion
The comparative analysis of LY2922083 and fasiglifam (TAK-875) highlights the therapeutic

potential and challenges of targeting GPR40 for the treatment of type 2 diabetes.
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Caption: Logical flow of the comparative analysis.

Fasiglifam demonstrated robust efficacy in clinical trials but was ultimately withdrawn due to a

significant safety concern, underscoring the importance of thorough toxicological evaluation,
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particularly concerning drug metabolism. LY2922083, emerging from a medicinal chemistry

program focused on potency and selectivity, represents a different chemical scaffold. While

preclinical data are promising, a comprehensive assessment of its clinical performance and

safety profile awaits the public disclosure of more extensive clinical trial data. This comparative

guide serves as a valuable resource for researchers in the field, providing a structured

overview of the available data and the key considerations for the development of future GPR40

agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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